

Application Note: Analytical Methods for the Detection of 15-epi Travoprost

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Compound of Interest		
Compound Name:	15-epi Travoprost	
Cat. No.:	B585541	Get Quote

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Introduction

Travoprost is a prostaglandin F2α analogue used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. During its synthesis and storage, several related substances and isomers can be formed, including the 15-epi diastereomer of Travoprost. As an impurity, it is crucial to have robust analytical methods to detect, separate, and quantify **15-epi Travoprost** to ensure the quality, safety, and efficacy of the drug product. This document provides detailed application notes and protocols for the analytical determination of **15-epi Travoprost**.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of Travoprost and its related substances, including the 15-epi diastereomer.[1] [2] The United States Pharmacopeia (USP) provides a standardized HPLC method for the determination of Travoprost and its impurities in ophthalmic solutions.[3][4][5] Various HPLC methods have been developed and validated, offering excellent separation and sensitivity for these compounds.[2][6]

Quantitative Data Summary



The following table summarizes the quantitative data from a validated stability-indicating HPLC method for the simultaneous determination of Travoprost and its related compounds, including the 15-epi diastereomer.[2][6]

Compound	Linearity Range (µg/mL)	Correlation Coefficient (r)	Limit of Detection (LOD) (ng)	Average Recovery (%) [6]
Travoprost	0.02 - 219.29	1.0000	2	99.7
15-epi Diastereomer	0.02 - 3.87	1.0000	2	99.8
Travoprost Related Compound A	0.02 - 3.10	0.9999	1	97.9
5,6-trans Isomer	0.02 - 4.37	1.0000	2	100.8
15-keto Derivative	0.02 - 3.98	0.9999	2	101.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a gradient HPLC method for the separation and quantification of Travoprost and its related substances, including the 15-epi diastereomer.[2][6]

- 1. Instrumentation and Materials
- High-Performance Liquid Chromatograph with a PDA or UV detector.
- Phenomenex LUNA phenyl-hexyl column (3.0 mm × 150 mm, 3 μm).[2][6]
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, methanol, sodium heptane sulfonate, and phosphoric acid.



- Purified water.
- Reference standards for Travoprost and its impurities.
- 2. Chromatographic Conditions
- Mobile Phase A: 20 mmol·L-1 sodium heptane sulfonate solution, pH adjusted to 2.5 with phosphoric acid.[2][6]
- Mobile Phase B: Methanol.[2][6]
- Mobile Phase C: Acetonitrile.[2][6]
- Gradient Elution:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Mobile Phase C (%)
0	70	15	15
20	50	25	25
35	30	35	35
45	30	35	35
46	70	15	15
55	70	15	15

Flow Rate: 0.5 mL/min.[2][6]

• Column Temperature: 40 °C.[2][6]

• Detection Wavelength: 220 nm.[2][6]

• Injection Volume: 100 μL.

3. Preparation of Solutions



- Standard Stock Solutions: Accurately weigh and dissolve the reference standards of Travoprost and each impurity in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain individual stock solutions of known concentrations.
- Working Standard Solutions: Prepare serial dilutions of the stock solutions with purified water to construct calibration curves covering the desired concentration range.
- Sample Preparation: Dilute the Travoprost drug product or sample with a suitable solvent to a concentration that falls within the linear range of the assay.
- 4. Analysis
- Inject the working standard solutions to establish the calibration curve.
- Inject the sample solutions.
- Identify and quantify the 15-epi diastereomer and other impurities based on their retention times and the calibration curves.

Protocol 2: USP Method for Travoprost Ophthalmic Solution

This protocol is based on the United States Pharmacopeia (USP) monograph for Travoprost Ophthalmic Solution.[3][4][5]

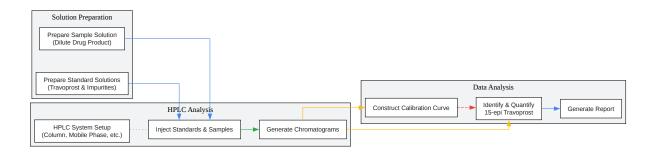
- 1. Instrumentation and Materials
- High-Performance Liquid Chromatograph with a UV detector.
- L1 packing column (e.g., C18, 4.6-mm × 15-cm).[4][5]
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile and sodium 1-octanesulfonate.
- Phosphoric acid.



- · Purified water.
- USP Travoprost RS.
- 2. Chromatographic Conditions
- Buffer: 2.18 mg/mL of sodium 1-octanesulfonate in water, with pH adjusted to 3.5 with phosphoric acid.[4][5]
- Mobile Phase: A mixture of acetonitrile and Buffer (17:33).[4][5]
- Flow Rate: 2.0 mL/min.[4][5]
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.[4][5]
- Injection Volume: 100 μL.[4][5]
- 3. Preparation of Solutions
- Standard Solution: Prepare a solution of USP Travoprost RS in a mixture of acetonitrile and water (3:7) to a final concentration of 0.04 mg/mL.[4]
- Sample Solution: Use the Travoprost Ophthalmic Solution without dilution.[4]
- 4. Analysis
- Inject the Standard solution and the Sample solution into the chromatograph.
- The USP specifies system suitability requirements, including a resolution of not less than 1.5 between Travoprost and the 5,6-trans isomer.[4] The 15-epi diastereomer has a relative retention time of about 0.90 with respect to Travoprost under these conditions.[5]

Visualizations

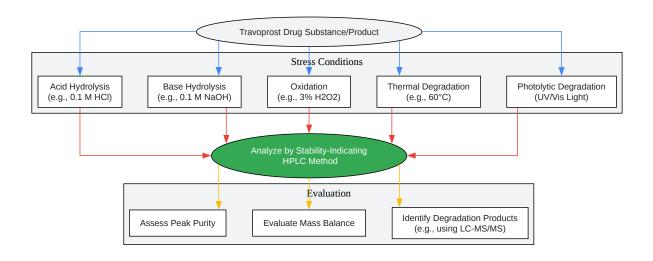




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Caption: Workflow for the HPLC analysis of **15-epi Travoprost**.





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Caption: Workflow for forced degradation studies of Travoprost.

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